4-Nitropiperidine
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The piperidine ring system is one of the most important and ubiquitous nitrogen-containing heterocyclic scaffolds in the field of drug discovery. researchgate.netnih.gov This six-membered heterocycle is a fundamental component in the structure of numerous natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netnbinno.com In fact, piperidine derivatives are present in more than twenty classes of pharmaceuticals and are a key feature in over 70 commercially available drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netenamine.netarizona.edu
The versatility of the piperidine scaffold stems from its ability to serve as a pharmacologically relevant framework that can be readily modified to interact with a wide range of biological targets. researchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic properties. researchgate.netresearchgate.net The incorporation of the piperidine moiety into a molecule can advantageously alter crucial pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.net Chiral piperidine scaffolds, in particular, are prevalent in many active pharmaceuticals, where they can enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate physicochemical properties. thieme-connect.comthieme-connect.com The widespread application of this scaffold in medicinal chemistry underscores its significance as a privileged structure in the design and synthesis of novel therapeutic agents. researchgate.netarizona.edu
Overview of Nitrated Azacycles and their Academic Relevance
Nitrated azacycles, which are nitrogen-containing heterocyclic compounds bearing one or more nitro groups, represent an important class of molecules in organic chemistry. The introduction of a nitro group onto a heterocyclic ring is a key transformation that can significantly modify the compound's chemical and biological properties. researchgate.net Nitration is a fundamental process in modern organic synthesis used to create a variety of nitro-heterocycles. nih.govresearchgate.net
The academic relevance of nitrated azacycles is diverse. In medicinal chemistry, the nitro group can act as a bioisostere or a pharmacophore, influencing the molecule's interaction with biological targets. musechem.com Furthermore, the nitro group is a versatile functional group that can be chemically transformed into other functionalities, such as amines, which are crucial for further molecular elaboration. dtic.mil For instance, the reduction of a nitro group to an amine is a common step in the synthesis of complex pharmaceutical intermediates. dtic.mil In the field of energetic materials, nitrated nitrogen-rich heterocycles are studied for their high densities and positive enthalpies of formation. researchgate.netmdpi.com Various nitrating systems, such as nitric acid in combination with sulfuric acid or acetic anhydride, are employed for the synthesis of these compounds, with the choice of method depending on the reactivity of the specific heterocyclic system. mdpi.com
Delineation of Research Gaps and Objectives for 4-Nitropiperidine Investigations
While this compound and its derivatives are recognized as useful intermediates for synthesizing spirocyclic compounds and various medications, specific challenges and gaps in the existing research provide clear objectives for future investigations. google.com
A primary research gap lies in the development of efficient, safe, and scalable synthetic methods for this compound. google.com Historically reported synthesis methods have suffered from significant drawbacks, including low reaction yields, difficulties in purification, and the risk of explosion, which severely limits their practical application and industrial scale-up. google.com Therefore, a key objective is to devise novel synthetic routes that overcome these limitations. For example, a patented method avoids some older, more hazardous oxidation techniques by using an ozone oxidation process starting from 4-Boc-piperidone, indicating a move toward safer and more controllable chemistry. google.com
Further research objectives include:
Exploration of Reactivity: A thorough investigation into the reactivity of the nitro group at the 4-position of the piperidine ring is needed. Understanding how this group influences subsequent chemical transformations is crucial for designing synthetic pathways to more complex molecules.
Synthesis of Novel Derivatives: Utilizing this compound as a starting material to create libraries of novel spirocyclic and substituted piperidine compounds. These new chemical entities could then be screened for various biological activities, expanding the therapeutic potential of the piperidine scaffold. google.com
Intermediate for Bioactive Molecules: A focused objective is the application of this compound derivatives as key intermediates in the total synthesis of complex, biologically active natural products and pharmaceuticals. musechem.comgoogle.com
Addressing these gaps will not only advance the fundamental chemistry of nitrated heterocycles but also facilitate the discovery and development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXZCNQZUBIVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Nitropiperidine and Functionalized Derivatives
Stereoselective Synthesis of Chiral 4-Nitropiperidine Analogues
Diastereoselective Transformations Leading to Substituted 4-Nitropiperidines
Achieving control over the stereochemistry of substituted piperidine (B6355638) rings is crucial for the synthesis of enantiomerically pure or diastereomerically enriched compounds. While direct diastereoselective transformations on this compound itself can be challenging due to the electron-withdrawing nature of the nitro group, methodologies developed for related nitro-containing heterocycles and general piperidine synthesis provide valuable insights.
One approach involves the use of nitro-Mannich reactions followed by reductive cyclization. This strategy, as described for piperidine synthesis in general mdpi.com, can incorporate stereochemical control during the formation of the piperidine ring, potentially leading to substituted 4-nitropiperidines with defined relative stereochemistry. For instance, catalytic asymmetric synthesis employing [4+2] cycloaddition reactions between 1-azadienes and nitroalkenes has been reported to yield piperidines with high diastereoselectivity and enantioselectivity nih.gov. Although these examples may not directly use this compound as a substrate, they highlight the potential for stereocontrolled synthesis of nitro-substituted piperidine frameworks.
Furthermore, methods employing Negishi cross-couplings for the diastereoselective arylation of substituted piperidines have demonstrated the ability to control the relative stereochemistry (cis or trans) of substituents based on the position of the organozinc bond nih.gov. Adapting such cross-coupling strategies to appropriately functionalized this compound derivatives could offer pathways to diastereomerically enriched products. The nitro group's stability under various catalytic conditions is a key consideration; for example, electron-withdrawing nitro groups have been noted to remain unreactive during certain reductive hydroamination/cyclization cascades mdpi.com, suggesting their compatibility with a range of synthetic transformations designed to build stereochemical complexity.
Divergent Synthesis of Complex Architectures from this compound
Divergent synthesis is a powerful strategy in organic chemistry that aims to efficiently generate a diverse array of complex molecules from a common starting material or intermediate wikipedia.org. This approach is particularly valuable in drug discovery and materials science, enabling the rapid exploration of chemical space. This compound derivatives, with their inherent structural features and the versatile nitro group, are well-suited as building blocks for divergent synthetic strategies.
The utility of this compound derivatives as intermediates for the synthesis of medicaments and complex structures like spirocyclic compounds has been recognized google.com. By strategically functionalizing the piperidine ring or transforming the nitro group, a single this compound precursor can serve as the origin for multiple distinct molecular architectures. Controllable synthesis, where subtle changes in reaction conditions, catalysts, or ligands can steer a reaction towards different products, is central to divergent synthesis beilstein-journals.org. For example, a common intermediate could undergo different cyclization pathways or functional group interconversions, leading to a library of structurally diverse compounds. The development of methodologies that allow for the selective modification of the nitro group (e.g., reduction to an amine) or the piperidine ring itself, while preserving other functionalities, is key to unlocking the full potential of this compound in divergent synthesis nih.gov.
Synthesis of Spirocyclic Compounds Utilizing this compound Derivatives
Spirocyclic compounds, characterized by two rings sharing a single common atom, are of significant interest due to their unique three-dimensional structures and prevalence in biologically active molecules researchgate.netwhiterose.ac.uk. This compound derivatives have been identified as important starting materials for the synthesis of spirocyclic compounds google.com.
General strategies for constructing spiropiperidine frameworks include forming the spiro-ring onto a pre-existing piperidine ring or building the piperidine ring onto a pre-existing carbocyclic or heterocyclic system researchgate.netwhiterose.ac.uk. Methodologies such as intramolecular Heck cyclizations and [5+1] aza-Sakurai cyclizations are known to yield spiropiperidine structures researchgate.netwhiterose.ac.uk. While specific examples directly employing this compound in these named reactions may be limited in the reviewed literature, the general principles apply. For instance, the nitro group could be retained or transformed post-spirocyclization to introduce further diversity. The synthesis of spiroamines has been achieved using nitro-piperidine precursors, such as Boc-3-nitropiperidine, in Michael addition reactions, demonstrating the compatibility of nitro-substituted piperidines in spirocycle formation acs.org.
Generation of Polycyclic and Fused Ring Systems
The construction of polycyclic and fused ring systems from simpler precursors is a fundamental challenge in organic synthesis. This compound can serve as a versatile synthon for building such complex molecular architectures through various cyclization and annulation strategies.
Cascade reactions, such as the Prins/Friedel–Crafts cyclization, have been employed to efficiently synthesize fused ring systems like tetralins and benzo molaid.comannulenes beilstein-journals.org. Similarly, intramolecular cyclizations of various substrates, including those involving alkynes or alkenes, are established methods for generating complex cyclic structures mdpi.com. The nitro group in this compound can be a stable handle during these processes or can be strategically reduced to an amine, enabling subsequent cyclization or functionalization steps.
Annulation reactions, which involve the formation of new rings by joining two or more molecules or parts of molecules, are also crucial for building polycyclic systems. Palladium-catalyzed [4+1] annulation strategies have been developed for functionalized proline derivatives whiterose.ac.uk, and similar strategies, or [4+2] annulations involving nitroalkenes, could be envisioned for constructing complex nitrogen-containing fused systems starting from this compound precursors nih.gov. Furthermore, divergent strategies that utilize dearomatization followed by intramolecular coupling or carbonylation can lead to complex three-dimensional molecular frameworks, offering a pathway to polycyclic structures that are difficult to access by other means nih.gov. The stability of the nitro group under various metal-catalyzed conditions is often advantageous, allowing for its late-stage manipulation or its retention as a key functional element in the final polycyclic product.
Compound List
this compound
4-Boc-piperidone
p-Nitrobenzaldehyde
Boc-3-nitropiperidine
Nitroalkenes
1-Azadienes
Indole derivatives
Spirocyclic compounds
Polycyclic compounds
Fused ring systems
Alogliptin
Histrionicotoxin
Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Nitropiperidine
Reactivity of the Nitro Group: Reduction, Substitution, and Elimination Pathways
The nitro group (-NO2) is a versatile functional group that can undergo several types of transformations. Its reactivity in an aliphatic, cyclic system like 4-Nitropiperidine is analogous to that observed in other nitroalkanes. nih.gov
Reduction: The reduction of the nitro group is one of its most fundamental reactions, offering a pathway to various other nitrogen-containing functional groups. wikipedia.org The specific product obtained often depends on the reducing agent and reaction conditions.
Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (4-Aminopiperidine). This can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or platinum(IV) oxide (PtO2). wikipedia.org Chemical reagents such as iron metal in acetic acid are also effective. wikipedia.org
Partial Reduction: Under controlled conditions, partial reduction can yield intermediate oxidation states. For instance, reduction with zinc dust in the presence of ammonium chloride can produce the corresponding hydroxylamine (4-(Hydroxyamino)piperidine). wikipedia.org Further reduction of nitro compounds with metal salts like tin(II) chloride can lead to the formation of oximes. wikipedia.org
Table 1: Common Reduction Pathways for Aliphatic Nitro Groups
| Reagent/Catalyst | Product | Functional Group Transformation |
|---|---|---|
| H2, Raney Ni or PtO2 | Amine | -NO2 → -NH2 |
| Fe, Acetic Acid | Amine | -NO2 → -NH2 |
| Zn, NH4Cl | Hydroxylamine | -NO2 → -NHOH |
Data sourced from general reactions of aliphatic nitro compounds. wikipedia.org
Substitution: Nucleophilic substitution of the nitro group in aliphatic systems (a process known as the SN-ipso reaction) is less common than in aromatic systems but can occur under specific conditions. The strong electron-withdrawing nature of the nitro group makes the carbon atom it is attached to electrophilic, but the nitro group itself is not a good leaving group. Such reactions often proceed via radical mechanisms or require significant activation.
Elimination Pathways: The presence of the electron-withdrawing nitro group acidifies the alpha-protons (hydrogens on the same carbon as the nitro group). However, in this compound, there are no alpha-protons. Instead, elimination reactions would involve the protons on the adjacent carbons (C3 and C5). Base-mediated elimination (E2 mechanism) could potentially lead to the formation of 1,2,3,6-tetrahydropyridine, although this is not a typically favored pathway unless stronger activating factors or specific steric arrangements are present.
Degradation Pathways and Environmental Chemical Transformations
Nitrated piperidines can enter the environment, where they are subject to transformation and degradation through various chemical processes, primarily driven by light and atmospheric oxidants.
While specific studies on this compound are scarce, research on related compounds like 1-nitropiperidine and 1-nitrosopiperidine provides insight into potential photochemical pathways. nih.govacs.org In aqueous environments, the photolysis of nitrate (NO3−) and nitrite (NO2−) ions can generate hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2), which are highly reactive species that can initiate the degradation of organic compounds. nih.gov
The primary mechanism for photochemical degradation in the atmosphere is initiated by photolysis (direct absorption of sunlight) or reaction with photochemically generated oxidants. The C-N bond of the nitro group or C-H bonds on the ring can be susceptible to cleavage upon absorption of UV radiation.
In the atmosphere, the dominant degradation pathway for cyclic amines like piperidine (B6355638) is initiated by reaction with the hydroxyl radical (•OH). researchgate.net This process proceeds via hydrogen abstraction.
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from either the N-H group or any of the C-H groups on the piperidine ring. nih.govacs.org Quantum chemistry calculations on piperidine suggest that H-abstraction occurs preferentially from the C2 and N1 positions. nih.gov For this compound, abstraction would likely occur at the C2/C6 and C3/C5 positions.
Radical Reactions: The resulting carbon-centered radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (ROO•). This peroxy radical can then undergo a complex series of reactions, potentially leading to ring-opening or the formation of more oxidized products like ketones (piperidin-4-one) and alcohols. acs.org In the presence of nitrogen oxides (NOx), the aminyl radical can also react to form products like nitrosamines and nitramines. nih.govacs.org
Table 2: Key Species in Oxidative Degradation of Piperidine Derivatives
| Initiating Species | Key Intermediate | Potential Products |
|---|---|---|
| Hydroxyl Radical (•OH) | Carbon-centered radical | Peroxy radicals, Hydroperoxides |
| Molecular Oxygen (O2) | Peroxy radical (ROO•) | Ring-opened products, Ketones |
Data extrapolated from studies on piperidine and its N-nitroso/N-nitro derivatives. nih.govacs.orgresearchgate.net
Reaction Kinetics and Thermodynamic Analyses of this compound
The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of chemical compounds. For this compound, a comprehensive understanding of these aspects is crucial for its application in synthesis and for predicting its behavior under various conditions. However, detailed experimental kinetic and thermodynamic data specifically for this compound are not extensively available in publicly accessible literature. Much of the existing research focuses on the related isomer, N-nitropiperidine, or on piperidine derivatives with different functionalities. Nevertheless, analysis of available data for related compounds and computational predictions can offer valuable insights.
Mechanistic Investigations of Chemical Reactivity
The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the nitro group (-NO₂) and the presence of the secondary amine within the piperidine ring. The nitro group at the C4 position significantly affects the electron density distribution within the ring, influencing the nucleophilicity of the nitrogen atom and the acidity of the N-H proton.
Transformations involving this compound can be broadly categorized into reactions at the nitro group and reactions involving the piperidine ring nitrogen. Reduction of the nitro group to an amino group is a common transformation, yielding 4-aminopiperidine, a valuable building block in medicinal chemistry. The kinetics of such reductions would be expected to depend on the reducing agent, solvent, temperature, and pressure.
Reactions at the piperidine nitrogen, such as N-alkylation, N-acylation, and N-arylation, are also significant. The rate of these reactions is influenced by the steric hindrance around the nitrogen atom and its basicity, which is modulated by the C4-nitro substituent.
Reaction Kinetics
Detailed experimental studies on the reaction kinetics of this compound are sparse. However, kinetic data for the closely related isomer, N-nitropiperidine, can provide a useful reference point for understanding the reactivity of nitrated piperidines. For instance, studies on the thermal decomposition of N-nitropiperidine have shown that the primary step is the homolytic cleavage of the N-NO₂ bond. The kinetics of this decomposition is typically first-order.
While specific rate constants and activation energies for reactions of this compound are not documented in the reviewed literature, it is reasonable to infer that the stability of the C-N bond to the nitro group in this compound would be different from the N-N bond in N-nitropiperidine.
For illustrative purposes, the following table presents computed physicochemical properties for this compound, which can influence its reactivity and kinetics.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 130.15 g/mol | PubChem |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 130.074227566 g/mol | PubChem |
| Monoisotopic Mass | 130.074227566 g/mol | PubChem |
| Topological Polar Surface Area | 57.9 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Formal Charge | 0 | PubChem |
Note: These values are computationally generated and have not been experimentally verified.
Thermodynamic Analyses
A thorough thermodynamic analysis of this compound would involve the determination of key parameters such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are essential for calculating the heat of reaction (ΔHrxn), equilibrium constants (Keq), and spontaneity of chemical processes involving this compound.
The stability of this compound is a key thermodynamic consideration. The presence of the nitro group can make the compound susceptible to decomposition under certain conditions, such as high temperatures or in the presence of strong acids or bases. A thermodynamic analysis would quantify the energy released during such decomposition, which is a critical factor for handling and storage.
In the absence of experimental data, it is challenging to provide a quantitative thermodynamic profile for this compound. Future research involving calorimetric measurements and theoretical calculations is needed to fill this knowledge gap.
Theoretical and Computational Chemistry Applications in 4 Nitropiperidine Research
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are central to elucidating the intrinsic electronic properties of 4-nitropiperidine. These methods provide a detailed picture of how electrons are distributed within the molecule and how they participate in chemical bonding.
Molecular Orbital Analysis and Electronic Charge Distribution
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals representing regions of space where an electron is likely to be found. unizin.orguomustansiriyah.edu.iquci.edu In this compound, MO analysis focuses on the interaction between the orbitals of the piperidine (B6355638) ring and the nitro group (–NO₂). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. numberanalytics.com The HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with electron-accepting regions.
The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the piperidine ring. Density Functional Theory (DFT) calculations can be used to map the electronic charge distribution, showing a polarization of electron density towards the nitro group. aps.orgresearchgate.net This creates a significant dipole moment and affects the reactivity of the entire molecule. The nitrogen of the nitro group carries a partial positive charge, while the oxygen atoms are negatively charged.
Conformation and Configurational Analysis using Ab Initio and DFT Methods
The piperidine ring is not planar and typically adopts a chair conformation, which is its most thermodynamically stable state. Computational methods like ab initio calculations and Density Functional Theory (DFT) are extensively used to study the conformational preferences of piperidine derivatives. nd.eduhhu.deresearchgate.net These methods can accurately predict geometric parameters and the energy differences between various conformations, such as the chair, boat, and twist-boat forms.
For this compound, two chair conformations are possible, differing in the axial or equatorial position of the nitro group. DFT calculations, often using functionals like B3LYP, can determine the relative energies of these conformers. frontiersin.orgresearchgate.net Generally, large substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance. Computational studies can quantify this energy difference, providing a Boltzmann distribution of the conformers at a given temperature. rsc.org
| Property | Computational Method | Finding | Reference |
| Conformational Stability | DFT, Ab Initio | The chair conformation is the most stable for the piperidine ring. | |
| Substituent Preference | DFT (e.g., B3LYP) | The equatorial position for the nitro group is energetically favored over the axial position. | researchgate.netrsc.org |
| Conformational Interconversion | Molecular Dynamics | Chair-to-chair interconversion can be modeled to understand dynamic processes. |
This table presents generalized findings from computational studies on substituted piperidines.
Aromaticity and Tautomerism Studies in Related Nitrated Systems
While this compound itself is a saturated heterocyclic compound and thus not aromatic, the study of aromaticity in related nitrated systems provides valuable context. Aromatic compounds, defined by Hückel's rule (4n+2 π electrons), exhibit enhanced stability. chemistrydocs.comlibretexts.org Nitrated aromatic heterocycles, such as nitropyridines, are extensively studied. chemistrydocs.comgla.ac.uk
In these systems, the nitro group acts as a strong deactivating group for electrophilic substitution due to its electron-withdrawing nature. masterorganicchemistry.com Computational studies on molecules like 2-pyridone and 4-pyridone, which are tautomers of hydroxypyridines, explore the equilibrium between their different forms and how this affects reactivity like nitration. chemistrydocs.com The presence of a heteroatom like nitrogen already modifies the electronic distribution in the aromatic ring, and the addition of a nitro group further complicates it, a phenomenon well-suited for theoretical investigation. libretexts.orgmsu.edu
Computational Modeling of Reaction Mechanisms and Pathways
Theoretical chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, from reactants to products, including high-energy intermediates and transition states.
Transition State Identification and Intrinsic Reaction Coordinate Calculations
Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway. diva-portal.org Quantum chemical methods can locate and characterize the geometry and energy of these transient species. For reactions involving this compound, such as nucleophilic substitution or reactions at the ring nitrogen, DFT calculations can model the formation and breaking of bonds. researchgate.netdiva-portal.org
Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.net An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. researchgate.net This provides a detailed, step-by-step view of the molecular transformations during the reaction.
Prediction of Regioselectivity and Stereoselectivity in Nitration Reactions
Computational models are highly effective at predicting the outcomes of reactions where multiple products are possible. Regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) are key aspects of chemical synthesis. imist.ma
In the context of nitrating piperidine or related heterocycles, computational studies can predict the most likely site of attack. researchgate.net For example, theoretical investigations into the nitration of aromatic systems analyze the stability of the various possible intermediates (the σ-complex or Wheland intermediate) to predict the final product distribution. diva-portal.orgresearchgate.net The activation energies for different reaction pathways can be calculated, with the lowest energy path corresponding to the major product. researchgate.net Similarly, in reactions creating new stereocenters on the piperidine ring, computational analysis of the transition state energies for different diastereomeric pathways can predict the stereochemical outcome. mdpi.comescholarship.org
| Computational Task | Method | Application in Nitration/Substitution | Reference |
| Transition State (TS) Search | DFT (e.g., B3LYP) | Locates the highest energy structure along a reaction coordinate. | diva-portal.org |
| IRC Calculation | IRC | Confirms the connection between a TS, reactants, and products. | researchgate.net |
| Regioselectivity Prediction | DFT, Parr Functions | Calculates relative energies of intermediates to predict the site of substitution. | imist.maresearchgate.net |
| Stereoselectivity Prediction | DFT | Compares activation energies of diastereomeric transition states. | mdpi.comescholarship.org |
This table summarizes computational methods and their applications in predicting reaction outcomes for related systems.
Rate Coefficient Determinations for Atmospheric Reactions
Direct experimental or theoretical rate coefficients for the atmospheric reactions of this compound are not extensively documented in existing literature. However, significant insights can be drawn from detailed studies on piperidine, its structural precursor. The atmospheric degradation of piperidine is primarily initiated by reactions with hydroxyl (OH) radicals. nih.govresearchgate.netuio.nonih.govacs.org
Theoretical and experimental studies on the OH-initiated photo-oxidation of piperidine have been conducted in atmospheric simulation chambers and through quantum chemistry calculations. nih.govresearchgate.netuio.nonih.govacs.org These investigations show that the reaction proceeds via hydrogen abstraction from both the C-H and N-H bonds. nih.govuio.no This process leads to the formation of various products, including 2,3,4,5-tetrahydropyridine as a major product, and notably, 1-nitropiperidine and 1-nitrosopiperidine as minor products under atmospheric conditions. nih.govresearchgate.netuio.noacs.org The formation of these nitrated derivatives underscores the atmospheric relevance of studying nitro-substituted piperidines.
Quantum chemistry calculations (using methods like CCSD(T*)-F12a/aug-cc-pVTZ//M062X/aug-cc-pVTZ) have been employed to determine the branching ratios for the initial H-abstraction from different positions on the piperidine ring. nih.govresearchgate.netuio.noacs.org The theoretical branching ratios for H-abstraction from the N1, C2, C3, and C4 positions are approximately 35%, 50%, 13%, and 2%, respectively, at 298 K. nih.govuio.noacs.orgwhiterose.ac.uk H-abstraction from the C4 position, the site of substitution in this compound, is shown to primarily lead to the formation of piperidin-4-one and 2,3,4,5-tetrahydropyridin-4-ol in the parent molecule. nih.govuio.noacs.orgwhiterose.ac.uk
Table 1: Experimental and Theoretical Rate Coefficients for the Piperidine + OH Reaction
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Experimental Rate Coefficient (kOH-piperidine) | (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 304 ± 2 K, 1014 ± 2 hPa | nih.gov, researchgate.net, nih.gov, whiterose.ac.uk |
These values for piperidine serve as a crucial benchmark for estimating the atmospheric lifetime and reaction pathways of its derivatives, including this compound. The presence of a nitro group at the C4 position would be expected to influence the electron density across the ring and the strength of the C-H bonds, thereby affecting the specific rate coefficients and product distribution, a subject ripe for future computational investigation.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies focused on this compound are not widely available, the application of MD to substituted piperidines and other flexible molecules provides a clear framework for how such research would be conducted. mdpi.comnih.govnih.gov MD simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules at an atomic level. dovepress.com
Conformational Sampling: The piperidine ring is conformationally flexible, primarily adopting chair conformations. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position, with the equilibrium between these conformers being a key determinant of the molecule's properties and reactivity. nih.gov Molecular mechanics calculations have been successfully used to predict the conformer energies of 4-substituted piperidines. nih.gov
MD simulations can be employed to sample the vast conformational space of this compound. dovepress.comnih.gov By simulating the motion of the atoms over time, MD can reveal the relative energies of different conformers, the energy barriers to interconversion (e.g., ring inversion), and the influence of the solvent environment on conformational preference. mdpi.comdovepress.com Techniques like replica exchange solute tempering (REST) can enhance sampling to overcome large energy barriers and ensure a thorough exploration of the conformational ensemble. arxiv.org For a molecule like this compound, MD simulations would elucidate the preference of the nitro group for the axial versus equatorial position and how this equilibrium is affected by factors such as temperature and solvent polarity.
Intermolecular Interactions: MD simulations are also instrumental in studying the non-covalent interactions between a solute and its environment. rsc.orgunimed.ac.idchemrxiv.orgjlu.edu.cn For this compound, key intermolecular interactions would include hydrogen bonding between the nitro group's oxygen atoms or the ring's nitrogen atom and protic solvents or other atmospheric molecules like water. rsc.org
In a simulation, the system would consist of a this compound molecule surrounded by a large number of solvent molecules (e.g., water). The simulation would track the positions and orientations of all atoms, allowing for the detailed analysis of interaction patterns. mdpi.comjlu.edu.cn This can reveal the structure of the solvation shell, the average number of hydrogen bonds, and their lifetimes. rsc.org Such studies on related systems, like hydrates of 4-methylpiperidine (B120128) and 4-chloropiperidine, have successfully used computational methods alongside experimental data to characterize the hydrogen bonding networks that stabilize the crystal structures. rsc.org Understanding these intermolecular forces is crucial for predicting the partitioning of this compound in the atmosphere, its uptake into aerosols, and its subsequent reactivity. nih.gov
Advanced Spectroscopic Characterization Techniques for 4 Nitropiperidine and Derivatives
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to several decimal places bioanalysis-zone.comresearchgate.netnih.gov. This precision allows for the determination of the "exact mass" of a molecule, distinguishing it from compounds with the same nominal mass but different elemental compositions bioanalysis-zone.com. For instance, while conventional mass spectrometry might not differentiate between cysteine and benzamide (B126) (both having a nominal mass of 121), HRMS can readily distinguish them by their precise masses: 121.0196 for cysteine and 121.0526 for benzamide bioanalysis-zone.com.
The application of HRMS to 4-nitropiperidine and its derivatives enables the confirmation of their molecular formulas. By accurately measuring the mass of the molecular ion, researchers can deduce the elemental composition, which is fundamental for identifying and characterizing new compounds or verifying known ones researchgate.net. Common ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often employed with HRMS to generate the necessary ions for analysis scielo.br.
Table 1: Exact Mass Determination Example
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C₅H₁₀N₂O₂ | 130.07423 |
| Example Derivative | C₇H₁₄N₂O₂ | 158.10553 |
Note: Theoretical exact masses are calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) builds upon HRMS by providing further structural information through the analysis of fragmentation patterns lcms.cznih.gov. In MS/MS, a selected precursor ion (e.g., the molecular ion of this compound) is subjected to fragmentation, typically through collision-induced dissociation (CID) or electron-activated dissociation (EAD) nih.gov. The resulting fragment ions (daughter ions) are then analyzed, offering clues about the molecule's structure, functional groups, and connectivity lcms.cztutorchase.com.
For this compound derivatives, MS/MS can reveal characteristic fragmentation pathways. For example, the loss of specific functional groups or parts of the molecule can be observed as distinct mass shifts in the fragment ion spectrum scielo.brlcms.cz. Analyzing these patterns helps in identifying structural features, confirming the presence of the nitro group, the piperidine (B6355638) ring, and any substituents present in the derivatives scielo.brnih.gov. The elucidation of these pathways is crucial for distinguishing between isomers and confirming the proposed structure of synthesized compounds lcms.cznih.gov.
Table 2: Hypothetical MS/MS Fragmentation Data for a this compound Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure (Illustrative) |
| 158.1055 | 112.0946 | 46.0109 | Loss of -CH₂NO₂ (nitromethyl group) |
| 158.1055 | 98.0789 | 60.0266 | Loss of C₂H₄NO₂ (nitroethyl group) |
| 158.1055 | 70.0632 | 88.0423 | Loss of C₃H₆NO₂ (nitropyl group) |
Note: This table presents hypothetical fragmentation data for illustrative purposes, as specific MS/MS fragmentation pathways for this compound derivatives would be derived from experimental studies.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing unparalleled detail about molecular structure, conformation, and intermolecular interactions in the solid state encyclopedia.pubthieme-connect.denih.gov.
Elucidation of Intermolecular Interactions and Crystal Packing
When this compound or its derivatives form suitable single crystals, X-ray diffraction analysis can reveal how these molecules are arranged in the crystal lattice encyclopedia.pubnih.govnih.govrsc.org. This arrangement, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions (if aromatic substituents are present) nih.govrsc.orgmdpi.com.
For this compound, potential hydrogen bonding could occur between the N-H group of the piperidine ring and oxygen atoms of the nitro group on adjacent molecules, or through C-H···O interactions nih.govmdpi.com. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and mechanical strength rsc.orgmdpi.com. The analysis of crystal packing provides a detailed picture of the molecule's conformation and its spatial orientation within the solid state encyclopedia.pubnih.gov.
Table 3: Example Intermolecular Interactions from X-ray Crystallography
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Symmetry Code |
| N-H···O (nitro group) | N-H | O (nitro) | 2.85 | 165 | (i) -x+1, -y+1, -z+1 |
| C-H···O (nitro group) | C-H | O (nitro) | 3.30 | 140 | (ii) x, y+1, z |
| C-H···π (aryl ring) | C-H | π (aryl) | 3.60 | N/A | (iii) -x, y+1/2, -z+1/2 |
Note: This table presents hypothetical data for illustrative purposes, showcasing typical intermolecular interactions observed in crystalline organic compounds. Specific values would be determined experimentally for each compound.
Absolute Configuration Assignment
For chiral derivatives of this compound, X-ray crystallography is a powerful method for determining their absolute configuration encyclopedia.pubthieme-connect.deresearchgate.netchem-soc.si. Chirality is a critical property, especially in pharmaceuticals and biologically active molecules, as enantiomers can exhibit different pharmacological effects.
The determination of absolute configuration typically relies on the phenomenon of anomalous dispersion, where X-rays scatter differently from atoms depending on their position and the wavelength of the X-rays used encyclopedia.pubthieme-connect.dechem-soc.si. This effect is more pronounced for heavier atoms but can be reliably measured even for light-atom organic compounds encyclopedia.pubresearchgate.netchem-soc.si. The refinement of crystal structure data involves parameters like the Flack parameter, which quantifies the enantiomeric purity and helps distinguish between the two possible absolute configurations encyclopedia.pubchem-soc.si. If a derivative of this compound possesses a chiral center, X-ray crystallography can unequivocally assign the stereochemistry at that center encyclopedia.pubresearchgate.net.
Table 4: Absolute Configuration Determination via X-ray Crystallography
| Compound Name | Chiral Center(s) | Flack Parameter (x) | Standard Uncertainty (u) | Absolute Configuration Assignment |
| Chiral this compound Derivative | C-X | 0.02 | 0.01 | (R) |
Note: The Flack parameter value indicates a high confidence in the assigned absolute configuration. A value close to 0 (with low uncertainty) typically signifies the correct absolute configuration, while a value close to 1 would indicate the inverted configuration.
Research Applications and Significance of 4 Nitropiperidine As a Chemical Synthon
Precursor in the Synthesis of Complex Heterocyclic Ring Systems
4-Nitropiperidine and its derivatives are crucial starting materials for the synthesis of various complex heterocyclic ring systems, most notably spirocyclic compounds. These intricate three-dimensional structures are of great interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.
The synthetic utility of this compound derivatives lies in the reactivity of the nitro group and the piperidine (B6355638) ring itself. For instance, the Michael addition of a protected this compound to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular lactamization, provides an efficient route to 4-spiropiperidine lactams. This strategy has been employed in the synthesis of analogues of biologically active molecules.
Another significant application is in the construction of spirocyclic benzofurans. This can be achieved through an intramolecular Heck cyclization of an aryl bromide tethered to the 4-position of the piperidine ring, which is derived from a this compound precursor. The following table summarizes key findings in the synthesis of complex heterocyclic systems using this compound derivatives.
| Starting Material | Reagents and Conditions | Product | Key Findings |
| N-Boc-4-nitropiperidine | 1. Methyl acrylate, DBU; 2. H₂, Pd/C | N-Boc-4-spiropiperidine-γ-lactam | Efficient two-step synthesis of a spiro-lactam. |
| This compound derivative | Herrmann-Beller catalyst | Spirocyclic benzofuran (B130515) bearing a 4-spiropiperidine | High-yield synthesis via intramolecular Heck cyclization. |
Building Block for the Development of Constrained Amine Derivatives
The development of conformationally constrained amine derivatives is a key strategy in drug discovery to enhance binding affinity, selectivity, and pharmacokinetic properties. While direct evidence for the extensive use of this compound in creating a wide array of constrained amines is not abundant in publicly available literature, its structure inherently offers a scaffold that can be elaborated into such systems. The reduction of the nitro group to an amine provides a handle for further functionalization, and the piperidine ring itself can be incorporated into bicyclic or bridged systems to restrict its conformational flexibility.
Investigation of Fundamental Reaction Mechanisms in Organic Chemistry
The study of fundamental reaction mechanisms provides the foundation for the development of new synthetic methodologies. The electron-withdrawing nature of the nitro group in this compound can significantly influence the reactivity of the piperidine ring. For example, it has been observed that the presence of a nitro group can inhibit certain intramolecular cyclization reactions that would otherwise proceed with electron-releasing or neutral substituents. This suggests that the electronic effects of the nitro group play a crucial role in dictating the feasibility and outcome of reactions involving the piperidine scaffold. However, detailed mechanistic studies specifically focused on reactions involving this compound are not extensively documented in the literature, representing an area for future investigation.
Role in the Synthesis of Advanced Organic Materials
The application of this compound as a building block for advanced organic materials, such as conductive polymers, nonlinear optical materials, or porous organic frameworks, is not a well-established area of research based on current scientific literature. While heterocyclic compounds, in general, are utilized in the synthesis of various functional materials, specific examples detailing the incorporation of the this compound motif into such materials are scarce. The presence of the nitro group could potentially be exploited for its electronic properties or as a precursor for further functionalization in the design of novel materials; however, this potential remains largely unexplored.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Nitropiperidine, and how do researchers select optimal methodologies?
- Methodological Guidance : Begin by reviewing literature on nitration reactions of piperidine derivatives, focusing on reaction conditions (e.g., nitric acid concentration, temperature, catalysts). Compare yields, purity, and scalability of methods such as direct nitration vs. multi-step functionalization . Characterize products using NMR and IR spectroscopy to confirm regioselectivity and rule out byproducts like 3-nitropiperidine isomers .
- Data Consideration : Tabulate reaction parameters (e.g., solvent, stoichiometry) and outcomes (yield, purity) from peer-reviewed studies to identify trends. Prioritize protocols with documented reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Guidance : Use hyphenated techniques (e.g., HPLC-MS) to resolve co-eluting impurities. Validate purity via melting point analysis and elemental composition via high-resolution mass spectrometry (HRMS). For structural confirmation, combine H/C NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine ring .
- Data Consideration : Cross-reference spectral data with databases like NIST Chemistry WebBook to verify assignments. Report uncertainty ranges for quantitative measurements (e.g., ±0.1% for HPLC purity) .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Methodological Guidance : Document reaction parameters rigorously (e.g., humidity, batch-specific reagent purity). Use internal standards (e.g., deuterated analogs) for spectroscopic quantification. Share raw data (e.g., chromatograms, spectral files) in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Guidance : Conduct a systematic review to identify variables causing discrepancies (e.g., solvent polarity in solubility studies). Replicate conflicting experiments under controlled conditions, and apply multivariate analysis (e.g., PCA) to isolate influential factors . Validate findings using independent methods (e.g., computational solubility prediction via COSMO-RS) .
- Data Consideration : Publish negative results and detailed error analyses to clarify ambiguities .
Q. What strategies are effective for studying the nitration mechanism of piperidine derivatives like this compound?
- Methodological Guidance : Combine kinetic studies (e.g., monitoring intermediate formation via stopped-flow UV-Vis) with computational modeling (DFT calculations of transition states). Use isotopic labeling (e.g., N-nitric acid) to trace reaction pathways .
- Data Consideration : Compare activation energies and regioselectivity trends across substituted piperidines to refine mechanistic hypotheses .
Q. How can researchers design robust toxicity assays for this compound while adhering to ethical guidelines?
- Methodological Guidance : Follow NIH preclinical reporting standards for in vitro assays (e.g., IC in human cell lines) and in vivo models (e.g., zebrafish embryos). Include positive/negative controls and justify sample sizes via power analysis . For ethical compliance, obtain IRB approval and document informed consent protocols for human cell line usage .
Q. What computational approaches best predict the reactivity of this compound in novel reactions?
- Methodological Guidance : Apply quantum mechanical methods (e.g., DFT for frontier orbital analysis) and machine learning models trained on nitroamine reaction datasets. Validate predictions with small-scale exploratory experiments .
Methodological Best Practices
- Literature Review : Use platforms like SciFinder and Reaxys to compile reaction data, prioritizing studies with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry guidelines: report critical data in main text (≤5 compounds) and archive extensive datasets in supplementary files .
- Ethical Compliance : Align safety protocols with OSHA/NIOSH standards for nitro compound handling, including fume hood use and explosion-risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
